Lansoprazole-d4

Descripción general

Descripción

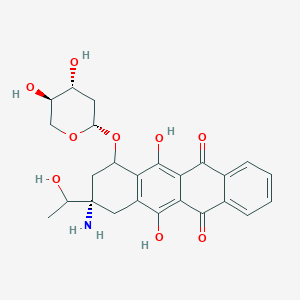

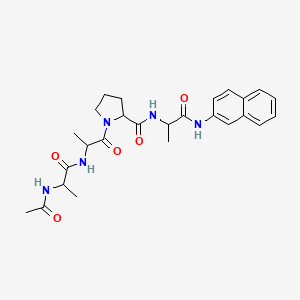

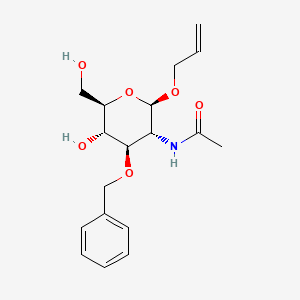

Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .

Synthesis Analysis

Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .

Molecular Structure Analysis

The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .

Chemical Reactions Analysis

Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .

Physical And Chemical Properties Analysis

Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . A study found that patients receiving lansoprazole treatment had a reduced risk of osteoporosis compared with those undergoing other Proton Pump Inhibitor (PPI) therapy .

Gastrointestinal Disorders

Lansoprazole is a Proton Pump Inhibitor (PPI) widely used for treating acid-related disorders . It achieves maximal absorption and sustains pharmacodynamic effects through the 24-hour dosing cycle .

Improved Glycemic Control

Clinical research and animal model studies have indicated that lansoprazole was associated with improved glycemic control, lowered HbA1c levels, and increased circulating insulin concentration .

Optimized Formulations

Dexlansoprazole, the R(+) enantiomer of lansoprazole, shows stereoselective differences in absorption and metabolism compared with the racemic mixture of lansoprazole . The formulation was further refined to use pulsate-type granules with enteric coating to withstand acidic gastric conditions, while allowing prolonged absorption in the proximal and distal small intestine .

Extended Duration of Therapeutic Plasma Drug Concentrations

The dual delayed-release formulation of dexlansoprazole has a plasma concentration-time profile characterized by two distinct peaks, leading to an extended duration of therapeutic plasma drug concentrations compared with the conventional delayed-release lansoprazole formulation .

Liver X Receptor Agonist

Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo .

Safety And Hazards

When handling Lansoprazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662052 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lansoprazole-d4 | |

CAS RN |

934294-22-1 | |

| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)